molecular formula C9H15B B1522283 1-Bromo-4-propylcyclohex-1-ene CAS No. 1033202-23-1

1-Bromo-4-propylcyclohex-1-ene

Cat. No. B1522283
M. Wt: 203.12 g/mol
InChI Key: BVNAKZCZXQOREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 1-Bromo-4-propylcyclohex-1-ene is C9H15Br . The InChI code is 1S/C9H15Br/c1-2-3-8-4-6-9(10)7-5-8/h6,8H,2-5,7H2,1H3 .


Physical And Chemical Properties Analysis

1-Bromo-4-propylcyclohex-1-ene is a colorless liquid with a sweet, pungent odor. Its molecular weight is 203.12 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Exposure and Health Risks

  • Exposure to 1-Bromopropane Solvents : A study on workers exposed to 1-bromopropane (1-BP) solvents, used in aerosol products, adhesives, and cleaning solvents, highlighted the concerns about 1-BP as a potential reproductive and neurological toxicant. The research showed that urinary bromide and N-acetyl-S-(n-propyl)-l-cysteine are useful biomarkers for assessing low exposure to 1-BP in workers (Hanley et al., 2010).

  • Neurotoxicity Associated with Occupational Exposure : Another study reported neurotoxicity associated with occupational exposure to 1-BP in golf-club cleansing workers. It emphasized the need for proper work environment conditions and personal protection to prevent 1-BP poisoning, highlighting the compound's potential for causing peripheral neuropathy and adverse central nervous system effects (Wang et al., 2015).

  • Hazard and Biomarker Evaluation in Foam Cushion Workers : A study focused on workers exposed to 1-BP in foam cushion spray adhesives pointed out that 1-BP might be a neurological and reproductive toxicant. The study established urinary N-acetyl-S-(n-propyl)-L-cysteine as an important 1-BP metabolite and an effective biomarker for exposure, especially among highly exposed foam cushion workers (Hanley et al., 2009).

properties

IUPAC Name

1-bromo-4-propylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c1-2-3-8-4-6-9(10)7-5-8/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNAKZCZXQOREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674442
Record name 1-Bromo-4-propylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-propylcyclohex-1-ene

CAS RN

1033202-23-1
Record name 1-Bromo-4-propylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-propylcyclohex-1-ene
Reactant of Route 2
1-Bromo-4-propylcyclohex-1-ene
Reactant of Route 3
1-Bromo-4-propylcyclohex-1-ene
Reactant of Route 4
1-Bromo-4-propylcyclohex-1-ene
Reactant of Route 5
1-Bromo-4-propylcyclohex-1-ene
Reactant of Route 6
1-Bromo-4-propylcyclohex-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.